![molecular formula C20H20N2O2 B2399320 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 52321-12-7](/img/structure/B2399320.png)
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
Vue d'ensemble
Description
2,5-Dibenzyl-2,5-diazabicyclo[222]octane-3,6-dione is a bicyclic organic compound with a unique structure that includes two benzyl groups and a diazabicyclo[222]octane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione typically involves the reaction of benzylamine with ethylenediamine and formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final bicyclic structure. The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diazabicyclo[2.2.2]octane: A related compound with similar structural features but without the benzyl groups.
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with a different substitution pattern.
Uniqueness
2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2,5-dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-18-12-11-17(21(19)13-15-7-3-1-4-8-15)20(24)22(18)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYGTVNUUMQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C1C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methylpropyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2399237.png)
![1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2399238.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2399239.png)

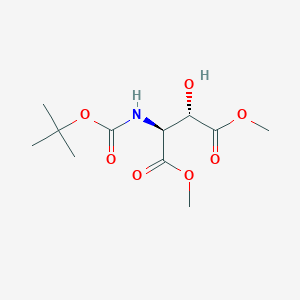
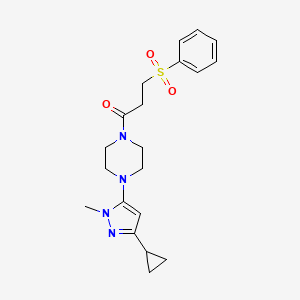
![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)
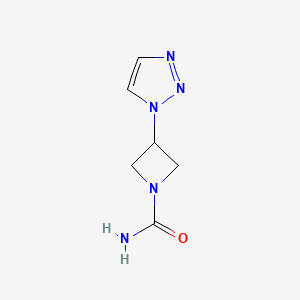
![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)
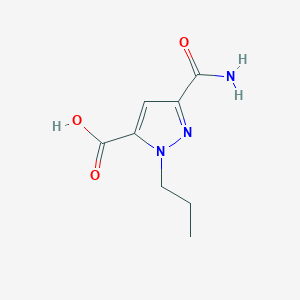
![N-[(4-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2399257.png)
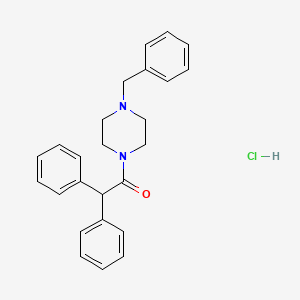
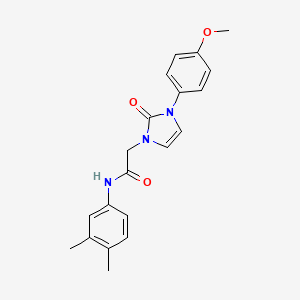
![2-[4-(5-cyano-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B2399260.png)
